See also: Stevia rebaudiuna Leaf (part of).
Rebaudioside C
CAS No.: 63550-99-2
Cat. No.: VC21348168
Molecular Formula: C44H70O22
Molecular Weight: 951.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63550-99-2 |
---|---|
Molecular Formula | C44H70O22 |
Molecular Weight | 951.0 g/mol |
IUPAC Name | [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
Standard InChI | InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3 |
Standard InChI Key | QSRAJVGDWKFOGU-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@]34CC[C@H]5[C@@]6(CCC[C@@]([C@H]6CC[C@]5(C3)CC4=C)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Melting Point | 215 - 217 °C |
Chemical Identity and Structure
Rebaudioside C is a complex steviol glycoside with the molecular formula C44H70O22 and a molecular weight of 951.01 g/mol . It is identified by the CAS Registry Number 63550-99-2 . Structurally, Rebaudioside C can be conceptualized as a steviol molecule with its carboxyl hydrogen atom replaced by a glucose molecule to form an ester, while a hydroxyl hydrogen combines with glucose and rhamnose to form an acetal .
The compound belongs to the broader family of steviol glycosides, which are responsible for the sweet taste of Stevia rebaudiana leaves. These naturally occurring compounds have been established as potent sweeteners, with varying levels of sweetness intensity compared to sucrose .
Natural Occurrence and Extraction
Botanical Source and Distribution
Rebaudioside C is naturally found in the leaves of Stevia rebaudiana, a plant native to South America, particularly Paraguay and Brazil . Notably, steviol glycosides including Rebaudioside C occur only in Stevia rebaudiana, the related species S. phlebophylla, and in the plant Rubus chingii (Rosaceae) .
Steviol Glycoside | Concentration (% dry weight) |
---|---|
Stevioside | 5-10% |
Rebaudioside A | 2-4% |
Rebaudioside C | 1-2% |
Dulcoside A | 0.5-1% |
Other Rebaudiosides (B, D, E, F) | Minute quantities |
A commercial steviol glycoside extract from the plant typically contains approximately 80% stevioside, 8% Rebaudioside A, and only about 0.6% Rebaudioside C .
Analytical Identification Methods
HPLC Analysis Conditions
High-Performance Liquid Chromatography (HPLC) is the standard method for identification and quantification of Rebaudioside C. The recommended HPLC conditions for analysis are:
Parameter | Condition |
---|---|
Column | Wakosil-II5C18HG, 4.6 mmφ × 250 mm |
Mobile Phase | Acetonitrile/Phosphate buffer (pH 2.6) = 32/68 |
Flow Rate | 1.0 mL/min at 40°C |
Detection | UV 210 nm |
Sample Preparation | 0.01% Acetonitrile/Water = 3/7 |
Injection Volume | 5 μL |
These conditions allow for effective separation of Rebaudioside C from other steviol glycosides, including Rebaudioside D, Rebaudioside A, Stevioside, Rebaudioside F, and Dulcoside A .
Other Analytical Techniques
Additional analytical methods employed for characterization of Rebaudioside C include:
-
Ultra-performance liquid chromatography-triple-time of flight mass spectrometry
-
Fourier transform infrared spectroscopy
Chemoenzymatic Modification Approaches
Glycosylation Enhancement
Recent research has focused on modifying Rebaudioside C through glycosylation to improve its sweetness profile and reduce bitterness. A significant advancement in this area involves the use of engineered glycosynthases to add glucose and galactose moieties to Rebaudioside C .
The process involves:
-
Expression and purification of glycosynthases (StspBGlcE383A and AgtuBGlcE358S)
-
Synthesis of key intermediates including 1,2,3,4,6-penta-O-acetyl-glucose and 1,2,3,4,6-penta-O-acetyl-galactose
-
Production of their 1-fluorinated derivatives as donor substrates
-
Enzymatic glycosylation of Rebaudioside C
Bioconversion to Steviol
Microbial Conversion Methods
An efficient method for converting Rebaudioside C to steviol using Paenarthrobacter ilicis CR5301 has been developed. This bacterial conversion approach offers significant advantages over traditional methods .
Regulatory Status Worldwide
Approval Status in Major Markets
Rebaudioside C, as part of the steviol glycosides group, has received regulatory approval in numerous countries:
Region/Country | Regulatory Status |
---|---|
United States | GRAS (Generally Recognized as Safe) status |
European Union | Approved food additive |
China | Approved under National Food Safety Standard (GB 1886.355-2022) |
Canada | Approved food additive |
Australia/New Zealand | Approved food additive |
Since 2008, over 70 steviol glycosides and rebaudiosides, including Rebaudioside C, have been granted GRAS approval in the United States .
Steviol Glycoside | Relative Abundance | Sweetness Profile | Taste Characteristics |
---|---|---|---|
Rebaudioside C | 1-2% | Lower than Reb A | More pronounced bitter aftertaste |
Rebaudioside A | 2-4% | 200-300× sweeter than sucrose | Cleaner taste profile than Reb C |
Rebaudioside D | Trace amounts | Higher than Reb A | More sucrose-like profile |
Rebaudioside M | Trace amounts | Higher than Reb A | Most sucrose-like profile |
Stevioside | 5-10% | 150-250× sweeter than sucrose | Notable licorice aftertaste |
Rebaudioside D and Rebaudioside M present taste profiles more reflective of sucrose due to their high sweetness and cleaner taste compared to the major glycosides, but they occur at very low levels in the stevia leaf .
Parameter | Specification |
---|---|
Assay | ≥90.0% (HPLC) |
Storage Condition | 2-10°C |
Physical Form | Powder |
Purity | Analytical grade |
These high-purity preparations are essential for accurate analytical work and research applications focusing on Rebaudioside C specifically .
Future Research Directions
Enzymatic Engineering
Ongoing research continues to focus on enzymatic engineering to produce more efficient glycosynthases for the modification of Rebaudioside C. These efforts aim to enhance sweetness while minimizing bitter aftertaste, potentially creating derivatives with improved sensory profiles for commercial applications .
Process Optimization
Future research will likely address optimizing large-scale production processes for both Rebaudioside C extraction and its chemoenzymatic modification. This includes improving efficiency, reducing costs, and enhancing the sustainability of production methods .
Novel Applications
As understanding of Rebaudioside C and its derivatives deepens, research may expand into novel applications beyond traditional sweetening, particularly exploring the compound's potential therapeutic properties in greater detail .
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